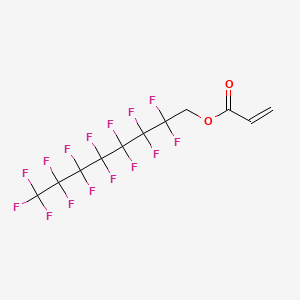

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQGYEYXKXGAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26337-50-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5059799 | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-98-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluorooctyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate Monomer

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate. This fluorinated acrylate monomer is a critical building block for the development of advanced polymers with applications ranging from hydrophobic and lipophobic coatings to specialized materials in the biomedical field.[1] Its unique properties, including low surface energy and high thermal and chemical resistance, are directly imparted to the polymers synthesized from it.

Strategic Approaches to Synthesis

The successful synthesis of this compound hinges on the selection of an appropriate synthetic strategy. The primary methods employed are variations of esterification, each with distinct advantages and mechanistic considerations.

1. Acylation with Acryloyl Chloride:

A common and efficient method involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol with acryloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride allows for milder reaction conditions, often proceeding at room temperature, which minimizes the risk of polymerization of the acrylate moiety.

2. Fischer Esterification:

Direct esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol with acrylic acid, known as Fischer esterification, offers an alternative route. This equilibrium-driven reaction requires an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and the removal of water to drive the reaction to completion. While atom-economical, this method necessitates careful control of temperature and the use of polymerization inhibitors to prevent the formation of polyacrylates.

3. Mitsunobu Reaction:

For syntheses requiring mild conditions and stereochemical inversion (if a chiral fluorinated alcohol were used), the Mitsunobu reaction is a powerful tool.[2][3] This reaction utilizes a phosphine reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate of acrylic acid.[2][3][4] The formation of a stable triphenylphosphine oxide byproduct drives the reaction forward.[4]

4. Enzyme-Catalyzed Synthesis:

An emerging and environmentally benign approach is the use of enzymes, particularly lipases, as catalysts.[5][6] Enzymatic synthesis offers high selectivity and avoids the harsh conditions and toxic reagents associated with traditional chemical methods. The reaction can be performed via direct esterification or transesterification in organic solvents or solvent-free systems.[5]

Experimental Protocol: Synthesis via Acylation with Acryloyl Chloride

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the robust and high-yielding acryloyl chloride method.

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctan-1-ol | C8H5F15O | 428.10 | 10.0 g | 0.023 |

| Acryloyl chloride | C3H3ClO | 90.51 | 2.5 g | 0.028 |

| Triethylamine | C6H15N | 101.19 | 3.0 g | 0.030 |

| Dichloromethane (anhydrous) | CH2Cl2 | 84.93 | 100 mL | - |

| Hydroquinone | C6H6O2 | 110.11 | 0.1 g | - |

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol (10.0 g, 0.023 mol) and anhydrous dichloromethane (100 mL).

-

Add triethylamine (3.0 g, 0.030 mol) to the solution.

-

Add a catalytic amount of hydroquinone (0.1 g) to inhibit polymerization.

-

Cool the flask to 0 °C in an ice bath.

-

Add acryloyl chloride (2.5 g, 0.028 mol) dropwise from the dropping funnel over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of dilute HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound monomer.

Characterization and Structural Verification

The identity and purity of the synthesized monomer must be rigorously confirmed using standard analytical techniques.

Reaction Scheme:

Caption: Synthesis of the target monomer via acylation.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum should exhibit characteristic signals for the acrylate protons (δ 5.8-6.4 ppm, multiplet, 3H) and the two methylene groups of the octyl chain (δ 4.5 ppm, triplet, 2H and δ 2.5 ppm, multiplet, 2H).

-

¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR will show a complex set of multiplets corresponding to the different fluorine environments in the pentadecafluorooctyl chain.

-

FT-IR (neat): The infrared spectrum will display a strong carbonyl stretching vibration (ν C=O) around 1730-1750 cm⁻¹ and a C=C stretching vibration around 1635 cm⁻¹. The presence of strong C-F stretching bands between 1100 and 1300 cm⁻¹ is also expected.

Conclusion

The synthesis of this compound is a well-established process with several viable synthetic routes. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The acylation of the corresponding fluorinated alcohol with acryloyl chloride offers a reliable and high-yielding approach. Rigorous purification and thorough characterization are essential to ensure the monomer is of sufficient quality for subsequent polymerization and material applications.

References

-

Wikipedia. Poly(pentafluorophenyl acrylate). Available from: [Link]

-

Khan, I., Zaib, S., Batool, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022;27(19):6543. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

Hensel, A., Du, Y., Gering, M., et al. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Macromolecules. 2018;51(15):5688-5697. Available from: [Link]

-

JKN Chemical. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate. Available from: [Link]

-

Theato, P. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry. 2011;2(9):1973-1980. Available from: [Link]

-

Zhang, Q., Wang, Q., Zhan, X., et al. Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research. 2014;53(19):8026-8034. Available from: [Link]

-

ResearchGate. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Available from: [Link]

-

City University of Hong Kong. Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradi. Available from: [Link]

-

Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available from: [Link]

-

ResearchGate. Fluorinated acrylic monomer modified core-shell polyacrylate latex particles: Preparation, properties and characterizations. Available from: [Link]

-

ACS Publications. Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Available from: [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of the Serbian Chemical Society. 2021;86(1):1-1. Available from: [Link]

-

RSC Advances. A facile route to prepare hydrophobic fluorinated acrylic copolymer. Available from: [Link]

-

MDPI. Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Available from: [Link]

-

ARKAT USA. Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Available from: [Link]

- Google Patents. Enzymatic synthesis of polyol acrylates.

-

ResearchGate. Surface properties and self-cleaning ability of the fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate through two adding ways. Available from: [Link]

-

ResearchGate. A Novel Fluorinated Monomer: Synthesis, Characterization and ATRP of 5,6,7,8-tetrafluoro naphthalen-1-yl acrylate. Available from: [Link]

-

ACS Publications. Preparation and Surface Properties of Acrylic Polymers Containing Fluorinated Monomers. Available from: [Link]

-

ResearchGate. Esterification of palmitoyl chloride and polyvinyl alcohol. R 1 and R.... Available from: [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate. Available from: [Link]

-

Chemsrc. Pentadecafluorooctanoyl chloride. Available from: [Link]

- Google Patents. The method preparing functionalized polymeric by enzyme catalysiss.

-

ResearchGate. Multifaceted Synthetic Route to Functional Polyacrylates by Transesterification of Poly(pentafluorophenyl acrylates). Available from: [Link]

-

ResearchGate. Acrylate-derived RAFT Polymers for Enzyme Hyperactivation – Boosting the α-Chymotrypsin Enzyme Activity Using Tailor-Made Poly(2-Carboxyethyl)acrylate (PCEA). Available from: [Link]

-

Polymer Chemistry. Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates. Available from: [Link]

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. ES2393673T3 - Enzymatic synthesis of polyol acrylates - Google Patents [patents.google.com]

- 6. CN103343146B - The method preparing functionalized polymeric by enzyme catalysiss - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate: Synthesis, Properties, and Applications in Advanced Materials and Drug Development

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (PFDA) is a fluorinated acrylic monomer that has garnered significant interest within the scientific community. Its unique molecular structure, characterized by a highly fluorinated alkyl chain and a reactive acrylate group, imparts a range of desirable properties to the polymers derived from it. These properties, including low surface energy, hydrophobicity, lipophobicity, and high thermal and chemical stability, make PFDA a valuable building block for advanced materials.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, polymerization, and key applications of PFDA, with a particular focus on its emerging role in the field of drug development. As a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, a discussion on its environmental and safety considerations is also included to provide a well-rounded perspective for researchers.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of PFDA consists of an acrylate functional group ester-linked to a C8 alkyl chain where fifteen hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination is central to its unique properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₅F₁₅O₂ | [1][2] |

| Molecular Weight | 454.13 g/mol | [2] |

| CAS Number | 307-98-2 | [2] |

| Appearance | Colorless liquid | N/A |

| Density | ~1.6 g/cm³ | N/A |

| Boiling Point | Not well-defined, decomposition may occur | N/A |

The rigid and helical conformation of the perfluorinated chain, coupled with the strong C-F bonds, leads to low polarizability and weak intermolecular forces. This results in materials with exceptionally low surface energies.

Synthesis and Purification of the Monomer

The most common and direct route to synthesizing this compound is through the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol with acryloyl chloride in the presence of a base to act as an HCl scavenger.

Experimental Protocol: Synthesis of PFDA

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol

-

Acryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or diethyl ether as solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., MEHQ - hydroquinone monomethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the stirred solution over a period of 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will have precipitated. Filter the reaction mixture to remove the salt.

-

Wash the filtrate sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of an inhibitor like MEHQ to prevent polymerization.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Polymerization methods for this compound.

Properties of Poly(this compound)

The homopolymer of PFDA exhibits a unique combination of properties that are highly sought after in various technological applications.

| Property | Description | Typical Value/Range |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Literature values for similar long-chain poly(fluoroalkyl acrylates) are generally below room temperature, often in the range of -10 to 30 °C. |

| Thermal Stability | The ability of the polymer to resist degradation at high temperatures. | pPFDA generally exhibits good thermal stability, with decomposition temperatures typically above 250 °C. |

| Surface Energy | A measure of the excess energy at the surface of a material. Low surface energy materials are hydrophobic and oleophobic. | Extremely low, often in the range of 10-15 mN/m. |

| Water Contact Angle | A measure of the hydrophobicity of a surface. Higher angles indicate greater hydrophobicity. | Typically >110°, indicating a highly hydrophobic surface. |

| Refractive Index | A measure of how much light is bent when it passes through the material. Fluorinated polymers have very low refractive indices. | Generally in the range of 1.35-1.40. |

Applications in Drug Development and Biomedical Research

The unique properties of pPFDA and related fluorinated polymers make them attractive candidates for various biomedical applications, particularly in drug delivery.

-

Hydrophobic Drug Encapsulation: The hydrophobic nature of pPFDA makes it suitable for encapsulating and delivering poorly water-soluble drugs. It can form the core of nanoparticles or micelles, protecting the drug from degradation and controlling its release.

-

Surface Modification of Medical Devices: Coatings of pPFDA can be applied to medical devices to create highly hydrophobic and biocompatible surfaces. This can reduce protein adsorption, prevent biofouling, and improve the lubricity of devices such as catheters and implants.

-

Oxygen Delivery: Perfluorocarbons are known for their high oxygen solubility. Polymers with a high fluorine content, like pPFDA, are being investigated for their potential in creating oxygen-carrying nanoparticles for applications in oxygen therapeutics and enhancing radiotherapy.

While specific studies on the direct use of pPFDA in drug delivery are emerging, the broader class of fluorinated polymers has shown considerable promise in this area.

Safety and Environmental Considerations

As a member of the PFAS family, the environmental fate and potential toxicity of PFDA and its polymer are important considerations. While long-chain perfluorinated carboxylic acids (PFCAs) have been shown to be persistent, bioaccumulative, and toxic, the risks associated with fluorinated polymers are still under investigation. It is believed that the high molecular weight of the polymer limits its bioavailability. However, the potential for degradation of the polymer into smaller, more mobile fluorinated compounds over long periods is a subject of ongoing research. Researchers working with PFDA should adhere to strict safety protocols, including the use of personal protective equipment to avoid skin and eye contact, and proper waste disposal procedures. [3]

Conclusion

This compound is a highly versatile monomer that provides access to polymers with a unique and valuable set of properties. Its synthesis and polymerization can be achieved through well-established chemical methods, including controlled radical polymerization techniques that allow for the creation of well-defined polymer architectures. The resulting polymers, with their low surface energy, high hydrophobicity, and thermal stability, have significant potential in a range of advanced applications, from specialty coatings to innovative drug delivery systems. As research in this area continues, a deeper understanding of the structure-property relationships and the long-term environmental and biological impact of these materials will be crucial for their responsible development and application.

References

-

PubChem. This compound. National Center for Biotechnology Information. Accessed December 21, 2025. [Link].

- Arkema. Technical Data Sheet - Sartomer Fluorinated Monomers. Arkema. Accessed December 21, 2025. (A representative data sheet for similar commercial products).

- DeSimone, J. M., et al. (1994). Dispersion polymerizations in supercritical carbon dioxide. Science, 265(5170), 356-359.

- Haddleton, D. M., et al. (2001). Atom transfer radical polymerization of fluorinated methacrylates. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2378-2384.

- Perrier, S. (2017). 50th anniversary perspective: RAFT polymerization. Macromolecules, 50(19), 7433-7447.

- Rolland, J. P., et al. (2004). Direct fabrication and harvesting of monodisperse, shape-specific nanobiomaterials. Journal of the American Chemical Society, 126(8), 2322-2323.

- Riess, J. G. (2001). Oxygen carriers ("blood substitutes")--raison d'être, chemistry, and some physiology. Chemical reviews, 101(9), 2797-2920.

- Wang, Z., et al. (2013). Fluorinated polymers: an overview of their synthesis, properties, and applications. Chemical Society Reviews, 42(22), 8540-8568.

Sources

Pentadecafluorooctyl Acrylate: A Guide to Commercial Sourcing and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of pentadecafluorooctyl acrylate, a critical monomer for the development of advanced functional polymers and surfaces. We will explore its chemical properties, key applications in research and drug development, and provide a comprehensive overview of the current commercial supplier landscape. Furthermore, this document details field-proven methodologies for supplier selection, quality control, and a foundational experimental protocol for its use in surface modification.

Introduction to Pentadecafluorooctyl Acrylate

Pentadecafluorooctyl acrylate, systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate, is a highly fluorinated acrylate monomer.[1][2] Its structure is characterized by a reactive acrylate group coupled to a C8 perfluorinated alkyl chain (F(CF₂)₇CH₂-). This unique combination imparts exceptional hydrophobic and lipophobic properties, making it a valuable building block for materials requiring low surface energy, high chemical resistance, and tailored surface properties.[1][3] As a member of the per- and polyfluoroalkyl substances (PFAS) class, its handling and application require adherence to specific safety protocols.[1][2]

Key Chemical Identifiers:

The monomer is typically supplied as a liquid, often stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[4] Its primary utility lies in its ability to be polymerized, typically via free-radical mechanisms, to create homopolymers or be incorporated into copolymers to impart fluorinated characteristics to the final material.[1]

Core Applications in Research & Development

The highly fluorinated tail of pentadecafluorooctyl acrylate is the primary driver of its utility. Polymers derived from this monomer are integral to creating surfaces with extreme water and oil repellency.[3]

Key Application Areas:

-

Superhydrophobic and Oleophobic Surfaces: Polymers based on fluoroalkyl acrylates are widely used to create coatings that repel water and oils.[3][5] This is critical in applications ranging from self-cleaning textiles and anti-fouling marine coatings to specialized coatings for microfluidic devices and biomedical implants.

-

Functional Polymer Synthesis: While pentadecafluorooctyl acrylate itself is primarily used for its passive surface properties, the broader class of functional acrylates is a cornerstone of advanced polymer synthesis. For instance, reactive monomers like pentafluorophenyl acrylate (PFPA) are used as precursors to create functional polymers for drug delivery, bio-imaging, and smart materials.[6][7] The PFP ester group in PFPA acts as a good leaving group, allowing for post-polymerization modification with amines or alcohols to attach desired functional groups like targeting ligands or therapeutic agents.[7] Researchers can leverage the principles learned from PFPA to design copolymer systems incorporating pentadecafluorooctyl acrylate for its surface properties alongside other functional monomers.

-

Low Refractive Index Materials: Fluorinated polymers are known to exhibit low refractive indices.[6] This property is exploited in the development of optical materials, such as cladding for optical fibers.

Commercial Supplier Landscape

Sourcing high-quality pentadecafluorooctyl acrylate is the first critical step for any research or development project. The quality and purity of the monomer, including the type and concentration of the inhibitor, can significantly impact polymerization kinetics and the properties of the final material. Below is a comparative table of known commercial suppliers.

| Supplier | Product Name | CAS Number | Purity/Grade | Available Quantities | Notes |

| TCI America | 1H,1H-Pentadecafluoro-n-octyl Acrylate (stabilized with MEHQ) | 307-98-2 | >95.0% (GC) | 5 g, 25 g | Distributed via Fisher Scientific and CP Lab Safety.[4][8] |

| Sigma-Aldrich | 1H,1H-Perfluorooctyl acrylate | 307-98-2 | 98% | Varies | Marketed under the Ambeed brand. |

| EvitaChem | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate | 307-98-2 | Not specified | Varies | For non-human research use only.[1] |

| P212121 Store | 1H,1H-Pentadecafluorooctyl acrylate | 307-98-2 | >97.0% | 5 g | For research use only; not for sale to the public.[9] |

| J&K Scientific | 1H,1H-PENTADECAFLUOROOCTYL ACRYLATE | 307-98-2 | 97% | Varies | Stabilized with MEHQ. |

Note: Availability, pricing, and specifications are subject to change. Researchers should always obtain the latest information and certificate of analysis directly from the supplier.

Procurement & Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure experimental reproducibility. The following workflow is recommended for researchers sourcing pentadecafluorooctyl acrylate.

Caption: Workflow for Supplier Selection and Quality Control.

Step-by-Step QC Protocol

-

Documentation Review: Upon receipt, immediately cross-reference the Certificate of Analysis (CoA) with the supplier's specifications. Verify the CAS number, purity, and inhibitor concentration. Review the Safety Data Sheet (SDS) for handling and emergency procedures.[2]

-

Visual Inspection: Observe the material in its original container. It should be a clear liquid.[1] Note any discoloration, precipitates, or signs of polymerization (increased viscosity or solidification), which could indicate product degradation.

-

Purity Verification (Recommended): For applications sensitive to impurities, an independent verification of purity is advised.

-

Nuclear Magnetic Resonance (¹H NMR): This can confirm the structure and identify organic impurities. The characteristic peaks for the acrylate protons (C=CH₂) and the methylene protons adjacent to the ester oxygen (-OCH₂-) should be present and integrated correctly.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to confirm purity and identify the presence and concentration of the MEHQ inhibitor.

-

-

Storage: The monomer should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to ensure stability and prevent premature polymerization.

Experimental Protocol: Fabrication of a Superhydrophobic Surface

This protocol provides a fundamental method for modifying a glass surface using a solution of poly(pentadecafluorooctyl acrylate) to create a water-repellent coating. This demonstrates the core utility of the monomer after polymerization.

Disclaimer: This protocol assumes the user has already synthesized or procured poly(pentadecafluorooctyl acrylate). The polymerization of the monomer itself is beyond the scope of this guide and should be conducted by trained personnel following established free-radical polymerization procedures.

Caption: Experimental Workflow for Surface Modification.

Methodology

-

Substrate Preparation:

-

Clean glass microscope slides by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

Treat the slides with an oxygen plasma cleaner for 5 minutes to create a hydrophilic, activated surface.

-

-

Polymer Solution Preparation:

-

Prepare a 0.5% (w/w) solution of poly(pentadecafluorooctyl acrylate) in a suitable fluorinated solvent (e.g., HFE-7100 or hexafluoroisopropanol).

-

Ensure the polymer is fully dissolved by gentle agitation or brief sonication.

-

-

Dip-Coating:

-

Immerse the cleaned glass slide into the polymer solution for 5 minutes to allow for polymer adsorption.

-

Withdraw the slide from the solution at a slow, constant rate (e.g., 1 mm/s) using a dip-coater for a uniform coating.

-

-

Drying and Annealing:

-

Allow the coated slide to air-dry in a fume hood for 10 minutes to evaporate the bulk solvent.

-

Transfer the slide to a vacuum oven and anneal at 110°C for 1 hour. This step ensures strong adhesion of the polymer film and allows for the fluorinated side chains to orient at the air-polymer interface, minimizing surface energy.

-

-

Characterization:

-

After cooling to room temperature, measure the static water contact angle. A successful superhydrophobic surface will exhibit a contact angle greater than 150°.

-

This protocol establishes a baseline for creating fluorinated surfaces. For drug delivery or biomedical applications, this polymer could be co-deposited with other functional polymers or used as a matrix for drug encapsulation, leveraging its inherent biocompatibility and hydrophobicity.[10]

Conclusion

Pentadecafluorooctyl acrylate is a specialized monomer essential for creating materials with low surface energy and high repellency. Its successful application in research and drug development hinges on sourcing a high-purity product from a reputable supplier and implementing rigorous quality control measures. By understanding the supplier landscape and employing systematic protocols for both procurement and experimentation, researchers can effectively harness the unique properties of this fluorinated monomer to advance their work in functional materials and surface science.

References

- Wikipedia.

- PharmaCompass.

- Fisher Scientific. 1H,1H-Pentadecafluoro-n-octyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America.

- EvitaChem.

- P212121 Store.

- PubChem.

- Sigma-Aldrich.

- Sigma-Aldrich. CAS 27905-45-9.

- CP Lab Safety.

- AccuStandard. 2-(Perfluorooctyl)

- Fluoryx Labs. CAS# 27905-45-9 | 2-(Perfluorooctyl)

- ChemicalBook.

- ResearchGate.

- ChemBuyersGuide.com, Inc. J&K Scientific LLC (Page 2).

- KOASAS.

- MDPI.

- MDPI.

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H,1H-Pentadecafluoro-n-octyl Acrylate (stabilized with MEHQ) 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 8. calpaclab.com [calpaclab.com]

- 9. store.p212121.com [store.p212121.com]

- 10. mdpi.com [mdpi.com]

safety and handling of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

An In-depth Technical Guide to the Safe Handling and Application of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Foreword

As a Senior Application Scientist, my experience has repeatedly demonstrated that innovation and safety are inextricably linked. The novel materials that drive scientific advancement, such as this compound, offer remarkable properties but also demand a sophisticated understanding of their handling and potential hazards. This guide is crafted for researchers, scientists, and drug development professionals who work with this fluorinated acrylate. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more causal understanding of the necessary protocols. Our objective is to empower you to work confidently and safely, leveraging the unique characteristics of this compound while mitigating risk. This document is structured to provide a comprehensive overview, from fundamental properties to emergency procedures, with a focus on the "why" behind each recommendation.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a highly fluorinated acrylate monomer.[1] Its structure, characterized by a long perfluorinated alkyl chain connected to an acrylate functional group, imparts unique surface properties, making it valuable in various applications, including the development of specialized coatings and drug delivery systems.[1] Understanding its physical and chemical properties is the foundation of its safe handling.

The acrylate group is highly reactive and can readily undergo polymerization when exposed to heat, UV light, or radical initiators.[1] The extensive fluorination of the alkyl chain results in a compound that is both hydrophobic (water-repellent) and lipophobic (oil-repellent).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 307-98-2 | [1][2] |

| Molecular Formula | C₁₁H₅F₁₅O₂ | [1][2] |

| Molecular Weight | 454.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~188 °C at 740 Torr | [4] |

| Density | ~1.4 g/cm³ | [4] |

| Synonyms | 1H,1H-Pentadecafluoro-n-octyl acrylate, Pentadecafluorooctyl acrylate | [2] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is also important to consider the broader concerns associated with this class of chemicals, such as their environmental persistence.[1][2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures.

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6] The fume hood provides a physical barrier and active ventilation.

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical.

-

Ensure all personnel are trained on the specific hazards and handling procedures.

-

Clearly label all containers.

-

Keep quantities in the work area to a minimum.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6] Always inspect gloves for tears or holes before use and change them frequently.

-

Skin and Body Protection: A lab coat should be worn at all times. Additional protective clothing may be necessary depending on the scale of the work.[5]

Section 4: Safe Handling and Storage Protocols

Adherence to a systematic workflow is critical to prevent accidental exposure and contamination.

Step-by-Step Handling Protocol:

-

Pre-Experiment:

-

Confirm that the chemical fume hood is operational.

-

Don all required PPE as described in Section 3.

-

Ensure a chemical spill kit is readily accessible.

-

-

During the Experiment:

-

Handle the chemical in a location within the fume hood that minimizes the potential for vapor escape.

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Keep the container tightly sealed whenever it is not in immediate use.[6]

-

-

Post-Experiment:

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be kept away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[5][6] Some suppliers recommend refrigerated storage to inhibit polymerization.[6]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any chemical incident.

Spill Response:

Step-by-Step Spill Cleanup Protocol:

-

Immediately alert personnel in the vicinity.

-

If the spill is large or in a poorly ventilated area, evacuate and call for emergency response.

-

For small, manageable spills, ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[6]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.[5]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 6: Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.[5]

-

All waste must be collected in properly labeled, sealed containers.

-

Disposal should be carried out through a licensed hazardous waste disposal company.

-

It is imperative to follow all local, state, and federal regulations regarding chemical waste disposal.[6]

Section 7: Relevance in Drug Development and Research

The unique properties of this compound make it a material of interest in advanced scientific applications. Its ability to form highly hydrophobic and lipophobic surfaces is being explored in several areas relevant to drug development:[1]

-

Drug Delivery Systems: Polymers created from this monomer can be used to encapsulate drugs, potentially controlling their release profile or targeting specific tissues.[1]

-

Biocompatible Coatings: Its inert and non-stick properties make it a candidate for coatings on medical devices and implants to reduce biofouling.

-

Microfluidics: In "lab-on-a-chip" devices, coatings derived from this chemical can be used to control the flow and mixing of minute quantities of liquids.

Professionals in these fields must be particularly diligent in their safety practices, as they are at the forefront of this material's application. The protocols outlined in this guide provide the necessary framework for conducting this cutting-edge research safely.

References

- EvitaChem.

- PubChem.

- PubChem.

- TCI Chemicals.

- Fisher Scientific.

- Fisher Scientific.

- ChemMasters.

- Echemi.

Sources

A Technical Guide to 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate (C11H5F15O2): Properties, Synthesis, and Advanced Applications

Abstract: This technical guide provides an in-depth analysis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate, a highly fluorinated acrylate monomer with the chemical formula C11H5F15O2. We will explore its fundamental physicochemical properties, established synthesis and polymerization methodologies, and its mechanisms of action. The primary focus is on its applications in advanced materials science and drug development, stemming from its unique ability to form polymers with exceptionally low surface energy, leading to hydrophobic and oleophobic characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated polymers in their work.

Introduction to Fluorinated Acrylates

Fluorinated acrylates are a specialized class of monomers that combine the versatile chemistry of acrylates with the distinct properties of organofluorine compounds. The incorporation of a perfluorinated alkyl chain into an acrylate backbone results in polymers with low surface energy, high thermal stability, chemical resistance, and unique surface properties like hydrophobicity and lipophobicity.[1] this compound is a prominent member of this class, often categorized under the broad family of per- and polyfluoroalkyl substances (PFAS).[1][2] Its utility lies in its capacity to be polymerized into materials that can profoundly alter surface characteristics, a trait highly sought after in advanced coatings, biomedical devices, and specialty adhesives.[1]

Compound Profile: this compound

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers, crucial for accurate sourcing and regulatory compliance. The systematic IUPAC name clearly defines its ester structure, composed of a prop-2-enoate (acrylate) group and a heavily fluorinated eight-carbon alcohol moiety.

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | [2] |

| Synonyms | This compound; 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | [2] |

| CAS Number | 307-98-2 | [2][3] |

| Molecular Formula | C11H5F15O2 | [1][2] |

Physicochemical Properties

The physical and chemical properties of this monomer are dominated by its high degree of fluorination. This leads to a relatively high molecular weight and density compared to non-fluorinated analogues.

| Property | Value | Source |

| Molecular Weight | 454.13 g/mol | [1][3] |

| Density | 1.403 g/cm³ | [4] |

| Boiling Point | 188 °C at 740 Torr | [4] |

| Flash Point | 91 °C | [4] |

| Refractive Index | 1.325 | [4] |

Synthesis and Polymerization

The utility of this compound is realized through its polymerization. The synthesis of the monomer and its subsequent polymerization are critical processes that dictate the final properties of the material.

Monomer Synthesis

The synthesis of fluorinated acrylate monomers typically involves the esterification of acrylic acid or its derivatives with a corresponding fluorinated alcohol. In this case, acrylic acid is reacted with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol. This process requires careful control of reaction conditions to ensure high yield and purity, which are essential for successful polymerization.

Polymerization Mechanisms

The acrylate functional group readily undergoes polymerization, primarily through free-radical mechanisms.[1] The choice of polymerization technique is a critical experimental decision driven by the desired polymer architecture.

-

Free-Radical Polymerization: This is a common and robust method initiated by thermal initiators like azobisisobutyronitrile (AIBN) or UV light.[1] It is effective for producing high molecular weight polymers for applications like coatings and adhesives where precise control over chain length may be less critical.

-

Controlled Radical Polymerization (e.g., ATRP): For more advanced applications, such as in drug delivery or functional nanoparticles, methods like Atom Transfer Radical Polymerization (ATRP) are employed. The primary advantage of ATRP is its ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures (e.g., block copolymers).[1] This level of control is crucial for creating self-assembling systems or polymers with specific, predictable functionalities.

Synthesis and Polymerization Workflow

Caption: Workflow for monomer synthesis and subsequent polymerization.

Key Chemical Reactions and Mechanisms of Action

Mechanism of Surface Modification

The primary mechanism by which poly(this compound) functions is by creating a low-energy surface.[1] During film formation or surface coating, the long, highly fluorinated side chains orient themselves away from the substrate and towards the air interface. The dense cloud of electronegative fluorine atoms minimizes intermolecular forces, resulting in a surface that is repellent to both water (hydrophobic) and oils (oleophobic).

Post-Polymerization Modification

Beyond its direct use, the polymer serves as a valuable precursor for creating other functional materials. The resulting poly(acrylate) is a polymeric active ester. This makes it reactive towards nucleophiles, particularly primary and secondary amines.[5][6] This reaction, an aminolysis, displaces the pentafluorophenyl group and forms a stable poly(acrylamide) with new, tailored functionalities. This is a powerful strategy in drug delivery and biomaterials, allowing for the attachment of peptides, targeting ligands, or other bioactive molecules to the polymer backbone.

Caption: Post-polymerization modification via aminolysis.

Applications in Research and Development

The unique properties of this fluorinated acrylate have led to its use and investigation across several high-technology sectors.

-

Advanced Coatings: The most direct application is in the formulation of coatings that provide water and oil repellency, stain resistance, and durability.[1] These are used on textiles, construction materials, and electronic components to protect against environmental damage.[1]

-

Biomedical Applications & Drug Delivery: The biocompatibility and tunable surface properties make polymers derived from this monomer interesting for biomedical applications.[1] They can be used to create anti-fouling surfaces on medical implants to prevent protein adhesion and bacterial biofilm formation. In drug delivery, the post-polymerization modification pathway is explored for creating nanoparticles or polymer-drug conjugates.[1][5]

-

High-Performance Adhesives: It is employed in adhesives that require exceptional durability and resistance to solvents and environmental degradation.[1]

-

Textile Finishing: It is used as a textile finishing agent to impart stain and water resistance to fabrics.[2]

Experimental Protocol: Free-Radical Polymerization

This protocol describes a representative method for the synthesis of poly(this compound). The self-validating nature of this protocol is ensured by the inclusion of analytical steps to confirm the identity and purity of the final product.

Objective: To synthesize the homopolymer via a standard free-radical polymerization.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous, inhibitor-free solvent (e.g., hexafluoroisopropanol or a specialized fluorinated solvent)

-

Precipitation solvent (e.g., methanol)

-

Reaction vessel (Schlenk flask), magnetic stirrer, condenser, nitrogen/argon line

Procedure:

-

Monomer Preparation: Dissolve a defined amount of the monomer in the reaction solvent within the Schlenk flask.

-

Initiator Addition: Add the initiator (AIBN), typically at a molar ratio of 1:200 to 1:1000 relative to the monomer, depending on the desired molecular weight.

-

Inerting the System: Seal the flask and perform three cycles of vacuum-backfill with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit radical polymerization. This is a critical step for reproducibility.

-

Reaction: Immerse the flask in a preheated oil bath (typically 60-70 °C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).

-

Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a white solid.

-

Purification: Decant the solvent and redissolve the polymer in a small amount of the reaction solvent. Re-precipitate into methanol. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Validation and Characterization:

-

¹H and ¹⁹F NMR Spectroscopy: Confirm the polymer structure. The disappearance of vinyl proton signals in the ¹H NMR spectrum and the persistence of the fluorinated alkyl chain signals in the ¹⁹F NMR spectrum validate the polymerization.

-

Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, confirming the outcome of the polymerization process.

Safety and Handling

As with all chemicals, particularly fluorinated compounds, proper safety protocols must be followed. This compound is classified as an irritant.

| Hazard Class | GHS Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized monomer that serves as a gateway to a wide range of advanced fluoropolymers. Its significance lies not only in the unique surface properties it directly imparts but also in its capacity to act as a precursor for novel functional materials through post-polymerization modification. For researchers in materials science and drug development, understanding the synthesis, polymerization control, and reactive potential of this compound opens up numerous possibilities for creating next-generation coatings, biomaterials, and therapeutic delivery systems.

References

- EvitaChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Jingkangen Biomedical. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Echemi. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate.

- Wikipedia. (n.d.). Poly(pentafluorophenyl acrylate).

- ResearchGate. (n.d.). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials.

Sources

- 1. Buy this compound (EVT-290899) | 307-98-2 [evitachem.com]

- 2. This compound | C11H5F15O2 | CID 67551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [jknbiochem.net]

- 4. echemi.com [echemi.com]

- 5. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Pentadecafluorooctyl Acrylate

Abstract: Pentadecafluorooctyl acrylate (PFOA) is a crucial monomer in the synthesis of advanced fluoropolymers, prized for their low surface energy, high thermal stability, and chemical resistance.[1] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new materials. This technical guide provides an in-depth analysis of the spectral data of PFOA, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causal relationships between the molecule's structure and its spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Spectroscopic Overview

Pentadecafluorooctyl acrylate, with the chemical formula C₁₁H₅F₁₅O₂ and a molecular weight of 454.13 g/mol , possesses a distinct architecture comprising a reactive acrylate group and a stable, electron-withdrawing pentadecafluorooctyl chain.[2] This unique combination of a hydrocarbon acrylate head and a perfluorinated tail dictates its characteristic spectral signature.

The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate.[2] For the purpose of spectral assignment, the atoms are numbered as shown in the diagram below. This numbering system will be used as a reference throughout this guide.

Caption: Molecular structure of pentadecafluorooctyl acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of PFOA in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the connectivity and environment of each atom.

¹H NMR Analysis

The ¹H NMR spectrum is relatively simple, showing signals only for the five protons of the acrylate moiety and the adjacent methylene group. The powerful electron-withdrawing effect of the perfluoroalkyl chain significantly influences the chemical shift of the -OCH₂- protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H on C1 (cis to C=O) | ~6.1 | dd | J(H_gem)≈1.5, J(H_trans)≈10.5 | 1H |

| H on C1 (trans to C=O) | ~6.4 | dd | J(H_gem)≈1.5, J(H_cis)≈17.4 | 1H |

| H on C2 | ~5.9 | dd | J(H_cis)≈10.5, J(H_trans)≈17.4 | 1H |

| H₂ on C6 (-OCH₂-) | ~4.6 | t | J(H-F)≈13 | 2H |

Causality Insights: The three vinyl protons (C1 and C2) exhibit a characteristic pattern for acrylates, with distinct chemical shifts due to their positions relative to the carbonyl group and complex splitting from both geminal and vicinal couplings. The methylene protons on C6 are significantly shifted downfield to ~4.6 ppm due to the deshielding effect of the ester oxygen. Furthermore, these protons appear as a triplet due to coupling with the two adjacent fluorine atoms on C7, a key indicator of the structure.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a carbon map of the molecule. The carbons in the perfluorinated chain are highly complex due to C-F coupling and are typically found in a distinct region of the spectrum.

| Carbon Assignment | Predicted δ (ppm) | Key Features |

| C3 (C=O) | ~165 | Carbonyl carbon, singlet. |

| C1 (=CH₂) | ~128 | Vinyl carbon. |

| C2 (=CH) | ~132 | Vinyl carbon. |

| C6 (-OCH₂-) | ~60 | Methylene carbon, shows splitting due to C-F coupling. |

| C7-C12 (-CF₂-) | ~105 - 120 | Complex multiplets due to extensive C-F and F-F coupling. |

| C13 (-CF₃) | ~118 | Terminal trifluoromethyl carbon. |

Causality Insights: The carbonyl carbon (C3) is the most deshielded non-fluorinated carbon, as expected. The carbons of the fluorinated chain (C7-C13) are found in the 105-120 ppm range, shifted significantly downfield from typical alkane carbons due to the extreme electronegativity of fluorine. Their signals are often complex and broad due to coupling with attached and neighboring fluorine atoms.

¹⁹F NMR Analysis

¹⁹F NMR is indispensable for confirming the structure of the perfluoroalkyl chain. Each chemically distinct fluorine environment gives rise to a separate signal, with chemical shifts and coupling constants providing a fingerprint of the chain.

| Fluorine Assignment | Predicted δ (ppm, ref. CFCl₃) | Multiplicity |

| -CF₃ (C13) | ~ -81 | t |

| -CF₂- (C7) | ~ -126 | m |

| -CF₂- (C8-C11) | ~ -122 to -124 | m |

| -CF₂- (C12) | ~ -120 | m |

Causality Insights: The terminal -CF₃ group at C13 is the most shielded and appears furthest upfield, typically around -81 ppm as a triplet due to coupling with the adjacent -CF₂- group. The various -CF₂- groups along the chain (C7-C12) have slightly different chemical environments, leading to a series of complex multiplets between -120 and -126 ppm. The -CF₂- group at C7, being closest to the hydrocarbon portion, is expected to have a distinct chemical shift from the others.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures data is accurate and reproducible.

Caption: Workflow for acquiring NMR spectra of PFOA.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of PFOA is dominated by absorptions from the acrylate group and the strong carbon-fluorine bonds.

Interpretation of the IR Spectrum

The key diagnostic bands in the FTIR spectrum confirm the presence of the ester and vinyl functionalities, alongside the perfluoroalkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000-2850 | C-H stretching (vinyl & alkyl) | Medium-Weak |

| ~1735 | C=O stretching (ester) | Strong |

| ~1635 | C=C stretching (alkene) | Medium |

| ~1410 | C-H bending (vinyl) | Medium |

| ~1300-1100 | C-F stretching | Very Strong |

| ~1200 | C-O stretching (ester) | Strong |

Causality Insights: The most prominent peak is the sharp, intense absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an acrylate ester. The region from 1100 to 1300 cm⁻¹ features a series of very strong, broad absorptions, which is the unmistakable signature of the C-F bonds of the perfluoroalkyl chain.[3][4]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal technique for liquid samples like PFOA, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of pentadecafluorooctyl acrylate directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Analysis of the Mass Spectrum

When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), PFOA will show a molecular ion peak (M⁺) and a series of characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 454 | [C₁₁H₅F₁₅O₂]⁺ | Molecular Ion (M⁺) |

| 435 | [M - F]⁺ | Loss of a fluorine atom |

| 399 | [C₈F₁₅]⁺ | Loss of the acrylate group |

| 69 | [CF₃]⁺ | Terminal trifluoromethyl group |

| 55 | [C₃H₃O]⁺ | Acryloyl cation |

Causality Insights: The molecular ion at m/z 454 confirms the molecular weight.[2] A very common fragmentation pathway for fluorinated compounds is the sequential loss of CF₂ units (50 Da). The bond between the perfluoroalkyl chain and the ester group is also prone to cleavage, leading to significant peaks corresponding to the acrylate portion (e.g., m/z 55) and the fluorinated chain.

Caption: Proposed fragmentation pathway for PFOA in MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of PFOA (e.g., 100 ppm) in a volatile solvent such as ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps to 250°C at 10°C/min to ensure good separation.

-

Ionization: Use standard electron ionization (EI) at 70 eV. This energy level is sufficient to cause reproducible fragmentation.

-

Mass Analysis: Scan a mass range from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the peak corresponding to PFOA in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of pentadecafluorooctyl acrylate using NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the precise atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and fragmentation behavior. The protocols and interpretations outlined in this guide serve as a robust framework for the quality control and characterization of this important fluorinated monomer.

References

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSRC. (n.d.). CAS 307-98-2: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the fluorinated acrylate copolymers. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl Acrylate

Introduction

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (PFOA) is a fluorinated acrylate monomer that, upon polymerization, yields a polymer with a unique combination of properties, including exceptionally low surface energy, hydrophobicity, and oleophobicity.[1] These characteristics make poly(PFOA) a material of significant interest for a variety of applications, such as specialized coatings, textile finishes, and in the fabrication of advanced materials for the electronics and biomedical fields.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of PFOA, detailing various polymerization techniques, step-by-step protocols, and methods for polymer characterization.

Physicochemical Properties of Monomer and Polymer

A thorough understanding of the properties of both the monomer and the resulting polymer is crucial for successful application.

| Property | This compound (Monomer) | Poly(this compound) (Polymer) |

| Molecular Formula | C₁₁H₅F₁₅O₂[3] | (C₁₁H₅F₁₅O₂)n |

| Molecular Weight | 454.13 g/mol [3] | Varies with degree of polymerization |

| Appearance | Liquid | White solid |

| Refractive Index (n20/D) | Not readily available | 1.339 |

| Glass Transition Temperature (Tg) | Not applicable | Data not readily available; expected to be low |

Polymerization Methodologies: A Strategic Overview

The choice of polymerization technique is paramount as it dictates the final properties of the poly(PFOA), including molecular weight, polydispersity, and architecture. This section outlines the primary methods for PFOA polymerization.

Free Radical Polymerization

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[1] It is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to monomer units.

Causality Behind Experimental Choices: This method is often chosen for its simplicity and tolerance to a wide range of functional groups and impurities. The choice of initiator and solvent is critical in controlling the polymerization rate and the final polymer properties. Azo initiators, such as azobisisobutyronitrile (AIBN), are commonly used due to their predictable decomposition kinetics.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]

ATRP is a controlled radical polymerization technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.[4]

Causality Behind Experimental Choices: ATRP is selected when well-defined polymer architectures, such as block copolymers or star polymers, are desired. The choice of catalyst system (transition metal salt and ligand) and initiator is crucial for achieving a controlled polymerization. The ligand plays a key role in solubilizing the metal salt and tuning the catalyst activity.

RAFT polymerization is a versatile CRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible addition-fragmentation process.

Causality Behind Experimental Choices: RAFT is favored for its compatibility with a broad range of monomers and reaction conditions. The selection of the appropriate RAFT agent is critical and depends on the reactivity of the monomer. The ratio of monomer to CTA to initiator determines the theoretical molecular weight of the resulting polymer.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization technique where the monomer is emulsified in an aqueous phase with the aid of a surfactant. Polymerization occurs within the micelles, leading to the formation of a stable polymer latex.[5]

Causality Behind Experimental Choices: This method is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate. The choice of surfactant is critical for stabilizing the monomer droplets and the growing polymer particles. For fluorinated monomers, which are highly hydrophobic, specialized fluorinated surfactants may be required to achieve a stable emulsion.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the polymerization of PFOA. Safety Precaution: this compound is a fluorinated compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Free Radical Solution Polymerization of PFOA

Caption: Workflow for Free Radical Solution Polymerization.

Materials:

-

This compound (PFOA)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous solvent (e.g., hexafluoroisopropanol (HFIP), trifluorotoluene, or anisole)

-

Methanol (for precipitation)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve PFOA (e.g., 5.0 g, 11.0 mmol) and AIBN (e.g., 0.018 g, 0.11 mmol, for a monomer to initiator ratio of 100:1) in the chosen solvent (e.g., 10 mL).

-

Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for a set time (e.g., 24 hours) with constant stirring.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: ATRP of PFOA

Caption: Workflow for Atom Transfer Radical Polymerization.

Materials:

-

This compound (PFOA) (passed through a column of basic alumina to remove inhibitor)

-

Copper(I) bromide (CuBr) (purified as needed)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

-

Initiator (e.g., Ethyl α-bromoisobutyrate (EBiB))

-

Anhydrous solvent (e.g., anisole or trifluorotoluene)

-

Methanol (for precipitation)

-

Basic alumina

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.014 g, 0.1 mmol) and the chosen solvent (e.g., 5 mL).

-

Add the ligand (e.g., 0.017 g, 0.1 mmol) to the flask and stir until the catalyst complex forms (the solution should become homogeneous).

-

In a separate flask, prepare a solution of PFOA (e.g., 4.54 g, 10 mmol) and EBiB (e.g., 0.019 g, 0.1 mmol, for a monomer to initiator ratio of 100:1) in the solvent (e.g., 5 mL).

-

Degas the monomer/initiator solution by three freeze-pump-thaw cycles.

-

Transfer the degassed monomer/initiator solution to the flask containing the catalyst complex via a cannula.

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

-

Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR or GPC).

-

Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it down.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of basic alumina to remove the copper catalyst.

-

Concentrate the solution and precipitate the polymer in cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization of Poly(PFOA)

Proper characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and determine monomer conversion. | In ¹H NMR, the disappearance of the vinyl proton signals of the monomer (around 5.8-6.4 ppm) and the appearance of broad signals corresponding to the polymer backbone. In ¹⁹F NMR, characteristic signals of the perfluorinated side chain will be present.[7][8] |